molecular formula C28H20BrNO3 B11699925 (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11699925
M. Wt: 498.4 g/mol
InChI Key: VHMYIWWFUPBXGH-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a furan ring, a bromophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 1-(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrrolone ring can be reduced to form the corresponding alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrrolone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **(3E)-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
  • **(3E)-3-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the bromophenyl group, in particular, can enhance its potential as a pharmacophore in drug design.

Properties

Molecular Formula

C28H20BrNO3

Molecular Weight

498.4 g/mol

IUPAC Name

(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(2-methoxyphenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C28H20BrNO3/c1-32-27-10-6-5-9-24(27)30-25(19-7-3-2-4-8-19)18-21(28(30)31)17-23-15-16-26(33-23)20-11-13-22(29)14-12-20/h2-18H,1H3/b21-17+

InChI Key

VHMYIWWFUPBXGH-HEHNFIMWSA-N

Isomeric SMILES

COC1=CC=CC=C1N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C2=O)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC=C1N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C2=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.